molecular formula C23H17N3OS2 B2387605 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 477294-77-2

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2387605
CAS No.: 477294-77-2
M. Wt: 415.53
InChI Key: WWGFWBIHHIQOMF-WJTDDFOZSA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a thiophene ring, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide and a suitable base.

    Formation of Quinoline Carboxamide: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid. The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole and quinoline derivatives through a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted benzothiazole, and quinoline derivatives

Scientific Research Applications

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: The compound can be used in the development of organic semiconductors and as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication process. Additionally, it can bind to certain enzymes, inhibiting their activity and leading to cell death. The pathways involved include the inhibition of topoisomerase enzymes and the induction of apoptosis through the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
  • N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
  • N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dipropylsulfamoyl)benzamide

Uniqueness

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its ability to interact with biological targets

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c1-14-9-10-19-21(12-14)29-23(26(19)2)25-22(27)16-13-18(20-8-5-11-28-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFWBIHHIQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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